molecular formula C23H35N3O5 B2854291 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid CAS No. 300733-16-8

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid

Cat. No.: B2854291
CAS No.: 300733-16-8
M. Wt: 433.549
InChI Key: YYNBOFCFGYTDGX-UHFFFAOYSA-N
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Description

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid is a complex organic compound with the molecular formula C23H35N3O5 and a molecular weight of 433.54 g/mol . This compound is notable for its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl-propanamido group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxo-3-(2-tetradecanoylhydrazinyl)propanamido)benzoic acid: Similar structure with a tetradecanoyl group instead of a tridecanoyl group.

    2-(3-Oxo-3-(2-pentadecanoylhydrazinyl)propanamido)benzoic acid: Similar structure with a pentadecanoyl group.

Uniqueness

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid is unique due to its specific hydrazinyl-propanamido linkage and the presence of a tridecanoyl group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[[3-oxo-3-(2-tridecanoylhydrazinyl)propanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O5/c1-2-3-4-5-6-7-8-9-10-11-16-20(27)25-26-22(29)17-21(28)24-19-15-13-12-14-18(19)23(30)31/h12-15H,2-11,16-17H2,1H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNBOFCFGYTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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